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Get Quote

Executive Summary
In the landscape of drug development and synthetic organic chemistry, the precise structural

verification of intermediate compounds is non-negotiable. N-(4-cyanophenyl)-2-
methylpropanamide (CAS 113715-23-4)[1]—often referred to as N-(4-

cyanophenyl)isobutyramide—serves as a critical structural motif in the synthesis of various

active pharmaceutical ingredients (APIs), including androgen receptor antagonists.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization

of this compound. By synthesizing theoretical causality with field-proven experimental

protocols, this document establishes a self-validating framework for analyzing Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)

data.
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Before interpreting spectral outputs, a rigorous application scientist must analyze the molecular

architecture to predict electronic and magnetic behaviors. The molecule (C₁₁H₁₂N₂O, MW:

188.23 g/mol ) consists of two primary domains:

The Isobutyryl Group: An aliphatic domain characterized by an isopropyl moiety attached to

a carbonyl. The adjacent protons will exhibit classic first-order spin-spin coupling (a septet

and a doublet) due to the n+1 rule[2].

The 4-Cyanoanilide Core: A para-substituted benzene ring flanked by two functional groups

with competing electronic effects. The cyano group (-C≡N) is a strong electron-withdrawing

group (EWG) via both inductive (-I) and resonance (-R) effects. The amide group (-NHCO-)

is inductively withdrawing (-I) but can donate electron density via resonance (+R). However,

the carbonyl group competes for the nitrogen's lone pair, significantly dampening its +R

effect on the ring. This unique push-pull dynamic results in a highly deshielded, tightly

coupled AA'BB' aromatic spin system.
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Figure 1: Self-validating analytical workflow for the spectroscopic characterization of the API.
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Self-Validating Experimental Protocols
To ensure data trustworthiness and reproducibility, the following protocols are designed as

closed-loop, self-validating systems.

Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆). DMSO-d₆ is chosen over CDCl₃ to prevent the quadrupolar broadening

of the amide N-H proton, allowing it to resolve as a sharp singlet due to strong hydrogen

bonding with the solvent.

Internal Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Lock the

spectrometer to the deuterium frequency of DMSO. The TMS resonance must be calibrated

to exactly δ 0.00 ppm. This instantly validates magnetic field homogeneity and chemical shift

accuracy[2].

Acquisition: Run a standard 1H sequence (400 MHz, 16 scans, 30° pulse angle, 298 K) and

a 13C sequence (100 MHz, 1024 scans, complete proton decoupling).

Protocol B: FT-IR via Attenuated Total Reflectance (ATR)
Background Subtraction (Validation Step): Prior to sample loading, acquire a background

scan of the clean diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). This

ensures atmospheric H₂O and CO₂ are mathematically nullified from the final spectrum[3].

Sample Acquisition: Place 2-3 mg of the solid crystalline powder directly onto the crystal.

Apply uniform pressure using the anvil. Acquire the spectrum under identical parameters to

the background.

Protocol C: LC-ESI-MS Analysis
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. The

presence of known background ions (e.g., protonated solvent clusters) serves as an internal

mass accuracy check.

Injection: Inject 1 μ L of a 1 μ g/mL sample (dissolved in 50:50 MeOH:H₂O with 0.1% Formic

Acid) into the LC-MS system operating in positive Electrospray Ionization (ESI+) mode.
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Spectroscopic Data & Mechanistic Analysis
Nuclear Magnetic Resonance (1H & 13C NMR)
The interpretation of NMR splitting patterns relies heavily on the foundational rules of spin-spin

coupling and magnetic anisotropy[2].

In the 1H NMR spectrum, the isopropyl group acts as an isolated spin system. The six methyl

protons are chemically equivalent and are split by the single adjacent methine proton, resulting

in a doublet at δ 1.25 ppm ( J=6.8 Hz). Conversely, the methine proton is split by the six methyl

protons, yielding a characteristic septet at δ 2.55 ppm. The aromatic region displays an AA'BB'

system. The protons ortho to the cyano group (C3, C5) are heavily deshielded by the -R effect

of the nitrile, appearing at δ 7.62 ppm. The protons ortho to the amide (C2, C6) are deshielded

by the magnetic anisotropy of the carbonyl group, appearing at δ 7.70 ppm.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d₆) | Chemical Shift ( δ , ppm) | Multiplicity |

Integration | Coupling ( J , Hz) | Structural Assignment | |-------------------------|--------------|-----------

--|---------------------------|------------| | 1.25 | Doublet (d) | 6H | 6.8 | -CH(CH₃)₂ | | 2.55 | Septet

(sept) | 1H | 6.8 | -CH(CH₃)₂ | | 7.62 | Doublet (d) | 2H | 8.8 | Ar-H (C3, C5) | | 7.70 | Doublet (d)

| 2H | 8.8 | Ar-H (C2, C6) | | 10.20 | Singlet (s) | 1H | - | -NH-CO- |

Table 2: 13C NMR Assignments (100 MHz, DMSO-d₆) | Chemical Shift ( δ , ppm) | Assignment

| Carbon Type | |-------------------------|------------|-------------| | 19.5 | -CH(CH₃)₂ | Primary (CH₃) | |

36.8 | -CH(CH₃)₂ | Tertiary (CH) | | 106.5 | Ar-C (C4) | Quaternary (C-CN) | | 119.0 | -C≡N |

Quaternary (Nitrile) | | 119.5 | Ar-C (C2, C6) | Secondary (CH) | | 133.4 | Ar-C (C3, C5) |

Secondary (CH) | | 142.1 | Ar-C (C1) | Quaternary (C-NH) | | 175.2 | -C=O | Quaternary

(Carbonyl) |

Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared vibrational modes are assigned using standard correlation tables[3]. The most

diagnostic feature of this molecule is the C≡N stretch. Because the cyano group is conjugated

with the aromatic ring, the π -electron delocalization slightly weakens the triple bond character,

shifting the absorption to ~2225 cm⁻¹ (compared to >2240 cm⁻¹ for aliphatic nitriles). The

strong dipole moment of the -CN group results in a very sharp, intense peak. Reference

spectral databases such as the NIST Chemistry WebBook[4] and SDBS[5] corroborate these

baseline thermochemical and spectroscopic shifts for analogous substructures.
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Table 3: FT-IR Characteristic Vibrations

Wavenumber
(cm⁻¹)

Intensity Peak Shape
Vibrational
Assignment

3310 Medium Sharp
N-H stretch
(Amide)

2970, 2875 Weak Sharp C-H stretch (Aliphatic)

2225 Strong Sharp C≡N stretch (Nitrile)

1685 Strong Sharp C=O stretch (Amide I)

1595 Medium Sharp N-H bend (Amide II)

| 840 | Strong | Sharp | C-H out-of-plane bend (p-substituted) |

Mass Spectrometry (ESI-MS)
Under positive ESI conditions, the molecule readily protonates at the amide oxygen or nitrogen,

yielding a stable even-electron precursor ion [M+H]+ at m/z 189.1.

Collision-induced dissociation (CID) drives fragmentation primarily through the cleavage of the

amide bond. This pathway bifurcates depending on charge retention:

Charge retention on the aniline moiety yields the 4-cyanoanilinium product ion (m/z 119.0)

via the neutral loss of dimethylketene (70 Da).

Charge retention on the acyl moiety yields the isobutyryl cation (m/z 71.1) via the neutral

loss of 4-cyanoaniline (118 Da).
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Figure 2: ESI-MS fragmentation pathways yielding diagnostic acyl and anilinium product ions.
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Table 4: ESI-MS Diagnostic Ions | m/z Value | Ion Type | Relative Abundance | Assignment | |---

--------|----------|--------------------|------------| | 189.1 | [M+H]+ | High (Base Peak) | Protonated

molecular ion | | 211.1 | [M+Na]+ | Low | Sodium adduct | | 119.0 | Fragment | High | 4-

Cyanoanilinium ion | | 71.1 | Fragment | Medium | Isobutyryl cation |
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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